N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide
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Overview
Description
N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide is an organic compound known for its unique structural properties and potential applications in various fields of science. The compound belongs to the class of azetidines, featuring a four-membered nitrogen-containing ring, which imparts distinctive chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Azetidine Ring: : The azetidine ring is synthesized through the reaction of a suitable β-lactam precursor with a phenoxy compound.
Introduction of the Alkyl Side Chain:
Esterification and Amidation: : The methoxy and ethyl groups are incorporated via esterification and amidation reactions, respectively, using standard organic reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions helps scale up the synthesis process while maintaining high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide undergoes a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce oxygen-containing functional groups, altering its reactivity and solubility.
Reduction: : Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction Reagents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution Reagents: : Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alkoxides).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated or substituted derivatives with diverse functional groups.
Scientific Research Applications
N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide has numerous scientific research applications, including but not limited to:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity and potential as a pharmaceutical agent.
Medicine: : Explored for its therapeutic effects in treating specific diseases or conditions.
Industry: : Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action for this compound involves interactions with specific molecular targets and pathways:
Molecular Targets: : It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: : It could influence signaling pathways related to inflammation, cell proliferation, or metabolic processes.
Comparison with Similar Compounds
N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide can be compared to other azetidine-based compounds:
Similar Compounds: : N-methyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide, N-propyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide.
Uniqueness: : The specific side chains and functional groups in this compound contribute to its distinct chemical properties and biological activities.
This compound's unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-ethyl-2-[2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-5-26-22(28)16-31-20-12-11-18(15-21(20)30-4)23-24(32-19-9-7-6-8-10-19)25(29)27(23)14-13-17(2)3/h6-12,15,17,23-24H,5,13-14,16H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRYTFGFDBOMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C2C(C(=O)N2CCC(C)C)OC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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